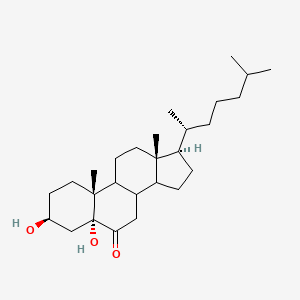

Cholestan-6-oxo-3beta,5alpha-diol

Description

Classification as a Cholesterol Metabolite and Oxysterol

Cholestan-6-oxo-3beta,5alpha-diol is fundamentally a cholesterol metabolite, meaning it is a product of the body's natural processing of cholesterol. Its classification as an oxysterol stems from the additional oxygen-containing functional groups—a hydroxyl (-OH) group and a ketone (=O) group—on the cholestane (B1235564) skeleton, which are not present in the parent cholesterol molecule.

The formation of this specific oxysterol is a multi-step enzymatic process. It begins with the oxidation of cholesterol to form cholesterol-5,6-epoxides (5,6-ECs). nih.gov These epoxides are then hydrolyzed by the enzyme cholesterol epoxide hydrolase (ChEH) to produce cholestane-3β,5α,6β-triol. Subsequently, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) acts on this triol to yield this compound. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₆O₃ |

| Molecular Weight | 418.7 g/mol |

| Synonyms | OCDO, 5α-hydroxy-6-keto Cholesterol |

| PubChem CID | 24779592 |

| InChIKey | SJZZRXMQSAXCFD-FRAMIZMOSA-N |

| Appearance | Crystalline solid |

| Data sourced from PubChem. uni.lu |

Overview of its Biological Relevance in Cholesterol Metabolism

As a cholesterol metabolite, this compound is intrinsically linked to the regulation of cholesterol homeostasis. Oxysterols, as a class, are well-established regulators of cholesterol levels within cells. They can influence cholesterol synthesis, uptake, and efflux through various mechanisms, often involving the activation of nuclear receptors like the Liver X Receptors (LXRs) and the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. nih.govnih.gov

While direct and extensive research on the specific effects of this compound on all aspects of cholesterol metabolism is still emerging, some key findings have been reported. For instance, it has been shown to inhibit cholesterol synthesis in human bronchial epithelial cells (16HBE). This suggests a potential feedback mechanism where its production could signal a reduction in the de novo synthesis of cholesterol.

The broader family of oxysterols is known to play a significant role in preventing excessive cholesterol accumulation. nih.gov They can activate LXRs, which in turn upregulate genes involved in cholesterol transport and removal from cells. nih.gov Furthermore, some oxysterols can promote the degradation of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. While the precise interactions of this compound with these pathways are an area of active investigation, its identity as an oxysterol strongly suggests its involvement in these critical regulatory networks.

Historical Context of Oxysterol Research and Carcinogenesis Hypotheses

The suspicion that cholesterol oxidation products might be involved in cancer is not a recent development. As early as 1908, scientists observed the presence of cholesterol crystals in the proliferating areas of cancerous tissues, hinting at a potential link between cholesterol and cancer cell growth. youtube.com This observation laid the groundwork for future investigations into the byproducts of cholesterol metabolism.

Throughout the 20th century, the hypothesis that oxysterols could be carcinogenic gained traction. Early studies focused on the potential of various cholesterol oxidation products to induce tumors. acs.org For instance, cholesterol α-epoxide was found to be mutagenic and capable of causing morphological changes in cultured cells. nih.gov

The link between specific oxysterols and different types of cancer began to be established through more focused research. Elevated levels of certain oxysterols were found in patients with colon cancer and pre-cancerous conditions. nih.gov Similarly, increased concentrations of cholesterol epoxides were detected in the breast fluid of women with benign breast disease, a known risk factor for breast cancer. nih.gov

The discovery and characterization of specific metabolic pathways, such as the one leading to the formation of this compound from cholesterol-5,6-epoxides, have provided a more detailed understanding of how these molecules are generated in the body. nih.gov Initially, oxysterols were often viewed as simply intermediates in the synthesis of bile acids. nih.gov However, a paradigm shift has occurred, and they are now recognized as potent bioactive molecules with diverse signaling roles. nih.govnih.gov This evolving understanding has solidified the importance of studying individual oxysterols like this compound to unravel their specific contributions to health and disease, particularly in the context of cancer. nih.govresearchgate.netresearchgate.net

Table 2: Timeline of Key Milestones in Oxysterol and Carcinogenesis Research

| Year (Approximate) | Milestone | Significance |

| 1908 | Observation of cholesterol crystals in cancerous tissues. youtube.com | First suggestion of a link between cholesterol and cancer. |

| Mid-20th Century | Studies on carcinogenic potential of cholesterol oxidation products. acs.org | Shifted focus to byproducts of cholesterol metabolism. |

| Late 20th Century | Identification of specific oxysterols in cancer patients. nih.gov | Provided direct evidence of oxysterol involvement in human cancers. |

| Early 21st Century | Elucidation of enzymatic pathways for oxysterol formation. nih.gov | Detailed the biochemical origins of specific oxysterols like this compound. |

| Present | Recognition of oxysterols as key signaling molecules. nih.govnih.gov | Established oxysterols as important players in cellular regulation and disease. |

Structure

3D Structure

Properties

Molecular Formula |

C27H46O3 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(3S,5R,10R,13R,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,28,30H,6-16H2,1-5H3/t18-,19+,20?,21-,22?,23?,25-,26-,27+/m1/s1 |

InChI Key |

SJZZRXMQSAXCFD-FRAMIZMOSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C |

Synonyms |

cholestan-6-oxo-3,5-diol |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Action of Cholestan 6 Oxo 3beta,5alpha Diol

Interaction with Intracellular Receptors

The biological activities of many oxysterols are mediated through their interaction with various intracellular receptors, which can function as sensors of cellular lipid status and modulate gene expression.

Currently, there is a lack of direct scientific evidence specifically demonstrating the binding and activation of the Glucocorticoid Receptor (GR) by Cholestan-6-oxo-3beta,5alpha-diol. However, the broader class of oxysterols has been shown to engage in cross-talk with glucocorticoid signaling pathways. For instance, some oxysterols can modulate glucocorticoid activity by competing for enzymes that metabolize glucocorticoids, such as 11β-hydroxysteroid dehydrogenase. oup.com Additionally, studies have shown that glucocorticoids can influence the cellular responses to other oxysterols. For example, the synthetic glucocorticoid dexamethasone (B1670325) can abolish the stimulation of certain enzymes by 25-hydroxycholesterol (B127956) through a GR-mediated mechanism. nih.govplos.org This suggests a complex interplay between oxysterol and glucocorticoid signaling, although the direct role of this compound in this interaction remains to be elucidated.

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis. nih.govoup.com They are activated by certain oxysterols, which serve as their natural ligands. nih.govnih.govelsevierpure.compnas.org Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

While several oxysterols, such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 24(S),25-epoxycholesterol, have been identified as potent LXR activators, specific studies demonstrating that this compound acts as a direct ligand for LXRs are not currently available. nih.govpnas.org However, the structural similarity of this compound to other LXR-activating oxysterols suggests a potential for interaction, though this requires experimental verification. The activation of LXRs by oxysterols is a key mechanism for maintaining cellular cholesterol balance, and if this compound were to function as an LXR agonist, it would have significant implications for its biological activity. nih.govoup.com

Modulation of Gene Expression and Transcriptional Regulation

Oxysterols are recognized as important regulators of gene expression, influencing a wide array of cellular processes including lipid metabolism, inflammation, and cell cycle progression. nih.govtaylorfrancis.com The primary mechanism for this regulation is through the activation of nuclear receptors like LXRs, which in turn control the expression of a suite of target genes. nih.govwikipedia.org

For example, LXR activation by oxysterols leads to the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1. nih.gov This represents a crucial pathway for removing excess cholesterol from cells. While direct evidence for this compound modulating these specific genes is not available, its classification as an oxysterol suggests it may participate in these regulatory networks.

Furthermore, some oxysterols have been shown to down-regulate the expression of genes involved in inflammatory responses. nih.gov Conversely, other studies have indicated that certain oxysterols can enhance the expression of pro-inflammatory mediators. nih.gov The precise impact of this compound on the expression of inflammatory genes has not been specifically detailed.

Impact on Cellular Signal Transduction Pathways

Oxysterols can influence various cellular signal transduction pathways, thereby affecting cell fate decisions such as proliferation, differentiation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two critical signaling cascades that are often modulated by oxysterols.

Studies on various oxysterols have demonstrated their ability to activate MAPK pathways, including the p38 MAPK, JNK, and ERK pathways, which can lead to the induction of intestinal inflammation. nih.gov The activation of NF-κB, a key transcription factor in inflammatory responses, has also been observed following treatment with certain oxysterols. nih.govresearchgate.net For instance, 7-ketocholesterol (B24107) can induce neuronal damage through the activation of NF-κB. nih.gov The induction of cholesterol-25-hydroxylase by TNF-α has been shown to occur via the NF-κB and MAPK pathways, highlighting the intricate link between oxysterols and these signaling cascades. plos.org

While these findings illustrate the general capacity of oxysterols to modulate these pathways, specific research detailing the direct impact of this compound on the MAPK and NF-κB signaling pathways is limited.

Effects on Lipid Homeostasis and Cholesterol Synthesis

One of the most well-documented effects of this compound is its ability to disrupt lipid homeostasis, particularly through the inhibition of cholesterol biosynthesis. researchgate.netresearchgate.netnih.gov This inhibitory action is considered a primary mechanism for its observed cytotoxicity in various cell types. researchgate.netresearchgate.netnih.gov

This compound, along with its precursor 5beta,6beta-epoxycholesterol, has been shown to be cytotoxic to cultured human bronchial epithelial cells (16-HBE). researchgate.netnih.gov A plausible mechanism for this cytotoxicity is the inhibition of isoprenoid-based cholesterol biosynthesis. researchgate.netresearchgate.netnih.gov

The regulation of cholesterol biosynthesis is a tightly controlled process. A key regulatory step involves the transcription factor family known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which controls the expression of genes encoding enzymes for cholesterol synthesis, including HMG-CoA reductase. nih.govyoutube.com Oxysterols can suppress the processing of SREBPs, thereby preventing their translocation to the nucleus and subsequent activation of target genes. nih.govpnas.org This leads to a downregulation of the cholesterol biosynthetic pathway. wikipedia.orgnih.gov While this is a general mechanism for many oxysterols, the specific interaction of this compound with the SREBP pathway has not been definitively established.

Some studies have suggested that the cytotoxic effects of certain oxysterols are linked to their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is a critical part of cholesterol synthesis. researchgate.net For example, the conversion of cholesterol-5β,6β-epoxide to cholestane-3β,5α,6β-triol results in a potent inhibitor of HMG-CoA reductase. researchgate.net Given that this compound is a metabolite of 5beta,6beta-epoxycholesterol, it is conceivable that it or its downstream metabolites could exert a similar inhibitory effect on this key enzyme.

Interactive Data Tables

Table 1: Cellular Effects of this compound

| Cellular Process | Effect of this compound | Key Findings | References |

| Cell Viability | Cytotoxic | Induces cell death in cultured human bronchial epithelial cells (16-HBE). | researchgate.net, nih.gov |

| Cholesterol Biosynthesis | Inhibitory | Inhibits isoprenoid-based cholesterol biosynthesis. | researchgate.net, researchgate.net, nih.gov |

Table 2: Known Molecular Interactions of Related Oxysterols

| Molecule/Pathway | Interaction with Oxysterols (General) | Potential Implication for this compound | References |

| Liver X Receptors (LXRs) | Activation by specific oxysterols leads to regulation of genes in lipid metabolism. | May act as an LXR ligand, influencing cholesterol homeostasis. | nih.gov, nih.gov, elsevierpure.com, oup.com, pnas.org |

| SREBP Pathway | Suppression of SREBP-2 processing, leading to decreased cholesterol synthesis. | Likely inhibits cholesterol biosynthesis via this pathway. | nih.gov, pnas.org, youtube.com |

| MAPK/NF-κB Pathways | Modulation of these signaling pathways can lead to inflammatory or anti-inflammatory responses. | Potential to influence cellular signaling related to inflammation and cell survival. | nih.gov, nih.gov, plos.org, researchgate.net |

Influence on Membrane Fluidity and Protein Activity

The interaction of oxysterols, including this compound (OCDO), with cellular membranes represents a critical aspect of their molecular mechanism of action. While direct experimental data on the specific influence of OCDO on membrane fluidity and protein activity is limited, the broader class of oxysterols has been shown to exert significant effects on the biophysical properties of lipid bilayers and the function of embedded proteins. These effects are largely attributed to their chemical structure, which differs from cholesterol primarily in the presence of additional oxygen-containing functional groups.

The introduction of hydroxyl, keto, or epoxide groups alters the polarity and geometry of the sterol molecule. This can disrupt the highly ordered packing of membrane lipids that is typically promoted by cholesterol. Consequently, the insertion of oxysterols into the lipid bilayer can lead to changes in membrane fluidity, thickness, and curvature. While cholesterol is known to increase the order of lipid acyl chains in the liquid-disordered phase and decrease it in the gel phase, the effects of oxysterols can be more complex and are dependent on the specific oxysterol, its concentration, and the lipid composition of the membrane.

Research on structurally related oxysterols provides insights into the potential effects of OCDO. For instance, studies on 3beta-hydroxy-5-oxo-5,6-secocholestan-6-al, which also possesses a keto group, have demonstrated its capacity to induce significant structural and thermotropic changes in phospholipid membranes. nih.gov This particular oxysterol was found to alter phase transitions and modify the spacing between bilayers. nih.gov Such alterations in the physical state of the membrane can have profound consequences for the activity of membrane-associated proteins.

The function of many integral membrane proteins, such as receptors, channels, and enzymes, is exquisitely sensitive to the surrounding lipid environment. Changes in membrane fluidity can allosterically modulate the conformational state and activity of these proteins. For example, an increase in membrane fluidity can enhance the lateral mobility of proteins, facilitating protein-protein interactions and the formation of signaling complexes. Conversely, alterations in lipid packing can expose hydrophobic regions of membrane proteins or induce conformational changes that impact their function.

While specific studies on OCDO's influence on membrane protein activity are not extensively available, its characterization as an oncometabolite suggests that its interactions with membrane-proximal signaling pathways are of significant biological consequence. chemicalbook.com It is plausible that OCDO, by modifying membrane properties, could influence the activity of membrane-bound enzymes or the clustering of receptor proteins, thereby contributing to its role in promoting tumor progression. chemicalbook.com However, further targeted biophysical and cell-based studies are required to elucidate the precise nature and consequences of OCDO's interaction with cellular membranes.

| Studied Compound | Observation in Phospholipid Membranes | Reference |

| 3beta-hydroxy-5-oxo-5,6-secocholestan-6-al | Induces structural and thermotropic changes, shifts phase transitions, modifies interbilayer spacings. | nih.gov |

Involvement in Pathophysiological Processes and Disease Models

Cholestan-6-oxo-3beta,5alpha-diol as an Oncometabolite

OCDO is downstream of cholesterol-5,6-epoxides (5,6-EC) metabolism, a pathway that is often deregulated in breast cancer. pnas.orgnih.gov While in normal tissues, a different metabolic route can produce tumor-suppressive molecules, in breast cancer, the pathway is skewed towards the production of OCDO. pnas.orgnih.gov This oncometabolite has been shown to drive tumorigenesis, marking it as a key player in the progression of the disease. frontiersin.orgresearchgate.net

Laboratory studies have demonstrated the direct proliferative effect of this compound on breast cancer cells. Research has specifically highlighted its activity in triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature.

Treatment with OCDO has been shown to significantly increase the growth rate of the estrogen receptor-negative (ER-) cell lines MDA-MB-231 and MDA-MB-468. caymanchem.compnas.orgresearchgate.net For instance, applying OCDO at concentrations of 2 and 5 µM resulted in a marked increase in the proliferation of these cells. caymanchem.com This demonstrates that OCDO can act as a direct stimulus for the growth of these cancer cells.

Table 1: Effect of this compound (OCDO) on Breast Cancer Cell Proliferation

| Cell Line | Estrogen Receptor (ER) Status | Observed Effect of OCDO | Reference |

|---|---|---|---|

| MDA-MB-231 | Negative | Increased proliferation | caymanchem.compnas.org |

| MDA-MB-468 | Negative | Increased proliferation | caymanchem.compnas.org |

| MCF-7 | Positive | Increased proliferation | pnas.org |

A critical aspect of this compound's function as an oncometabolite is that its proliferative effects are not dependent on the estrogen receptor α (ERα). nih.govpnas.org This is particularly significant for hormone-insensitive cancers, such as triple-negative breast cancer.

Instead of interacting with the estrogen receptor, OCDO exerts its effects by binding to and activating the glucocorticoid receptor (GR). pnas.orgnih.govjcancer.org Upon binding OCDO, the GR translocates to the nucleus, where it modulates the transcription of genes involved in cell cycle progression, thereby promoting cell proliferation. nih.govaacrjournals.org This mechanism represents a distinct, hormone-independent pathway for tumor promotion. nih.gov The proliferative effect of OCDO can be abolished by using a GR antagonist or by GR knockdown, confirming the central role of this receptor in OCDO's mechanism of action. researchgate.net

The tumor-promoting effects of this compound observed in vitro have been corroborated in preclinical animal models. In mouse xenograft models of breast cancer, administration of OCDO has been shown to significantly promote tumor growth. caymanchem.compnas.org

This effect was observed in mice bearing tumors from both ER-negative cell lines (MDA-MB-231 and MDA-MB-468) and ER-positive cell lines (MCF-7). caymanchem.compnas.org Histological analysis of the tumors from these mice revealed an increase in the proliferation marker Ki-67 after OCDO treatment, providing further evidence of its role in stimulating tumor cell division in vivo. pnas.org

Table 2: Effect of this compound (OCDO) in Breast Cancer Xenograft Models

| Xenograft Model | Cell Line Origin | Observed Effect of OCDO | Reference |

|---|---|---|---|

| Mouse | MDA-MB-231 (ER-) | Increased tumor volume | caymanchem.compnas.org |

| Mouse | MDA-MB-468 (ER-) | Increased tumor volume | caymanchem.com |

| Mouse | MCF-7 (ER+) | Increased tumor volume | caymanchem.compnas.org |

| Mouse | EO771 (Murine) | Increased tumor volume | caymanchem.com |

The synthesis of this compound in cancer cells is a multi-step enzymatic process originating from cholesterol derivatives. This pathway involves the conversion of cholesterol-5,6-epoxides (5,6-EC) into cholestane-3β,5α,6β-triol (CT) by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). nih.govpnas.orgaacrjournals.org Subsequently, CT is metabolized into OCDO by the enzyme 11β-hydroxysteroid dehydrogenase of type 2 (11βHSD2), which is notably the same enzyme that inactivates cortisol to cortisone. nih.govnih.govjcancer.orgaacrjournals.org

Significantly, the expression of the enzymes involved in this OCDO-producing pathway, namely ChEH and 11βHSD2, has been found to be higher in breast tumors compared to normal adjacent tissues. nih.gov Furthermore, the overexpression of these enzymes correlates with a higher risk of mortality for breast cancer patients, underscoring the clinical relevance of this oncometabolic pathway. nih.gov

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| OCDO, Oncosterone | This compound |

| 5,6-EC | Cholesterol-5,6-epoxides |

| CT | Cholestane-3β,5α,6β-triol |

| E2 | 17β-estradiol |

| DDA | Dendrogenin A |

| 27HC | 27-hydroxycholesterol (B1664032) |

Metabolic Switching of Activity by C27 Hydroxylation (e.g., Anti-tumor Effects)

Interestingly, the pro-tumorigenic activity of this compound can be metabolically switched. The enzyme CYP27A1, a sterol 27-hydroxylase, can introduce a hydroxyl group at the C27 position of the cholesterol side chain. A recent preprint study has shown that this C27-hydroxylation of oncosterone (this compound) effectively reverses its biological activity, transforming it from a pro-tumor compound into an anti-tumor agent. researchgate.net This metabolic conversion represents a potential endogenous mechanism for counteracting the tumor-promoting effects of this compound and opens up new avenues for therapeutic intervention.

Role in Other Pathological Conditions in Experimental Systems

Beyond its well-defined role in cancer, this compound and its immediate precursor, cholestane-3β,5α,6β-triol, are implicated in other pathological conditions, primarily through the induction of cellular stress and damage.

Contribution to Oxidative Stress-Related Cellular Damage

The precursor to this compound, cholestane-3β,5α,6β-triol, has been shown to induce oxidative stress. In studies using intestinal epithelial crypt cells (IEC-6), treatment with cholestane-3β,5α,6β-triol led to a decrease in cellular sulfhydryl groups, including glutathione, indicating an increase in oxidative stress. nih.gov This oxidative imbalance can contribute to cellular damage and dysfunction.

Implications in Mitochondrial Dysfunction Studies

Mitochondria are key targets for the damaging effects of these oxysterols. Research on isolated liver mitochondria has demonstrated that cholestane-3β,5α,6β-triol can induce mitochondrial dysfunction. This includes the opening of the mitochondrial permeability transition pore, a decrease in the mitochondrial membrane potential, and the release of cytochrome c, a critical step in the initiation of apoptosis. These effects are linked to the generation of reactive oxygen species within the mitochondria.

Association with Oxysterol-Mediated Cytotoxicity in Lung Epithelial Cells

The cytotoxic effects of these cholesterol metabolites extend to lung epithelial cells. While direct studies on this compound are limited, its precursor, cholestane-3β,5α,6β-triol, has been shown to be cytotoxic to various cell types, including gallbladder epithelial cells. crct-inserm.fr Given that oxysterols are formed during ozone-induced lipid peroxidation in the lung, it is plausible that this compound and its precursor contribute to oxysterol-mediated cytotoxicity in lung epithelial cells, a process implicated in the pathogenesis of inflammatory lung diseases.

Analytical and Synthetic Methodologies in Research

Methods for Detection and Quantification in Biological Matrices

The accurate detection and quantification of Cholestan-6-oxo-3beta,5alpha-diol in biological matrices are paramount for elucidating its metabolic pathways and biological functions. Researchers predominantly utilize advanced chromatographic and spectrometric techniques to achieve the required sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the analysis of oxysterols like this compound. This technique offers high chromatographic resolution and sensitive detection, making it suitable for identifying and quantifying trace amounts of the compound in complex mixtures. In a typical GC/MS workflow, the biological sample undergoes extraction, saponification, and solid-phase extraction to enrich the oxysterol fraction. researchgate.net Prior to GC analysis, a derivatization step, commonly silylation, is often required to increase the volatility and thermal stability of the hydroxyl groups in the molecule.

While specific GC/MS parameters for the routine analysis of this compound are not extensively detailed in the public domain, general methodologies for oxysterol analysis can be applied. The identification and quantification of cholesterol oxidation products using GC/MS have been described as rapid and sensitive. researchgate.net However, a significant consideration is the potential for artifact formation during sample preparation and analysis. researchgate.net

| Parameter | Typical Value/Condition for Oxysterol Analysis |

| Column | Fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | A gradient program, for example, starting at a lower temperature (e.g., 180 °C) and ramping up to a higher temperature (e.g., 300 °C) to elute compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

This table presents typical parameters for the GC/MS analysis of oxysterols and should be adapted and optimized for the specific analysis of this compound.

Isotope Dilution Methodologies for Accurate Quantification

For the most accurate quantification of this compound, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. This method involves spiking the sample with a known amount of an isotopically labeled internal standard of the analyte. The use of a stable isotope-labeled standard, such as one containing deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for the correction of sample loss during extraction and purification, as well as variations in ionization efficiency in the mass spectrometer.

In studies of related cholesterol oxidation products, deuterated standards have been employed for quantification. For instance, the quantification of cholesterol and its precursor, 5β,6β-epoxycholesterol, has been carried out using stable isotope dilution mass spectrometry with deuterated cholesterol (d6-cholesterol) as an internal standard. researchgate.net A similar approach, utilizing a custom-synthesized deuterated this compound, would provide the highest level of accuracy for its quantification in biological samples.

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a valuable alternative and complementary technique to GC/MS for the analysis of oxysterols. A key advantage of LC-MS is that it often does not require derivatization, thus reducing sample preparation time and the risk of artifact formation. The separation of oxysterols is typically achieved using reversed-phase or normal-phase high-performance liquid chromatography (HPLC).

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for oxysterols. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is frequently employed. This approach involves monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. The use of LC-MS has been reported for the identification of oxysterol species in biological samples, highlighting its utility in lipid peroxidation research. researchgate.net In a study on the metabolism of 5β,6β-epoxycholesterol in lung epithelial cells, LC/MS was utilized to identify the formation of this compound. researchgate.net

| Parameter | Typical Value/Condition for Oxysterol Analysis |

| LC Column | C18 reversed-phase column |

| Mobile Phase | A gradient of solvents such as methanol, acetonitrile, and water, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters for the LC-MS analysis of oxysterols and should be adapted and optimized for the specific analysis of this compound.

Use of Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Chemical Synthesis Approaches for Research Applications

The availability of pure this compound is a prerequisite for its use as a reference standard in analytical studies and for investigating its biological activities.

One-Step Synthesis from Cholesterol

Currently, a direct one-step chemical synthesis of this compound from cholesterol has not been reported in the scientific literature. The known pathway for its formation is a multi-step process. In biological systems, cholesterol can be oxidized, for instance by ozone, to form 5β,6β-epoxycholesterol. researchgate.netnih.gov This epoxide is then enzymatically metabolized in cells, such as lung epithelial cells, to yield this compound as a significant metabolite, alongside smaller amounts of cholestan-3β,5α,6β-triol. researchgate.netnih.gov

From a synthetic chemistry perspective, achieving a one-step synthesis from cholesterol would be a challenging transformation due to the need for selective oxidation at the C-6 position and the introduction of a hydroxyl group at the C-5α position with the desired stereochemistry, all while retaining the 3β-hydroxyl group. Such a transformation would likely require a multi-step synthetic sequence involving protection of the 3β-hydroxyl group, epoxidation of the double bond, and subsequent rearrangement or opening of the epoxide under specific conditions to yield the target keto-diol.

Synthesis via Epoxidation and Oxidative Cleavage of Steroids

The generation of this compound from cholesterol is a multi-step process that involves the formation and subsequent modification of an epoxide intermediate. This pathway mirrors the metabolic conversion that occurs in biological systems.

The established metabolic pathway begins with the oxidation of cholesterol at its C5-C6 double bond to form cholesterol-5,6-epoxides (5,6-ECs). nih.govosti.govcaymanchem.com These epoxides can exist as two stereoisomers, α and β. The next step involves the enzymatic hydration of the epoxide ring by a cholesterol epoxide hydrolase (ChEH). This reaction opens the epoxide ring, yielding cholestane-3β,5α,6β-triol (CT). caymanchem.com Finally, the 6β-hydroxyl group of CT is oxidized to a ketone by a dehydrogenase enzyme, such as 11β-hydroxysteroid dehydrogenase 2, to produce the final product, this compound. caymanchem.com

In addition to the multi-step biological and chemo-enzymatic approaches, a direct, one-step chemical synthesis has been developed. Research has demonstrated that both cholestane-3β,5α,6β-triol and this compound can be synthesized in a single step from cholesterol. This is achieved through the oxidation of cholesterol using periodic acid (H₅IO₆) or a related hypervalent iodine reagent like iodide metaperiodate (HIO₄). nih.govosti.gov This method provides an efficient route for laboratory-scale production of the compound.

The following table summarizes the key transformations in the synthesis of this compound.

| Starting Material | Intermediate(s) | Final Product | Key Reaction Types |

| Cholesterol | Cholesterol-5,6-epoxides, Cholestane-3β,5α,6β-triol | This compound | Epoxidation, Hydration, Oxidation |

| Cholesterol | Not applicable (one-step) | This compound | Oxidation with Periodate |

Preparation of Radiolabeled Analogs for Metabolic Tracing Studies

Understanding the metabolic fate of this compound requires methods to trace its presence and transformation within biological systems. nih.gov The synthesis of radiolabeled analogs is a cornerstone of such metabolic tracing studies. These labeled molecules serve as invaluable tools, acting as internal standards for quantification and allowing researchers to follow the compound through complex metabolic networks.

A significant achievement in this area is the one-step synthesis of [¹⁴C]-Cholestan-6-oxo-3beta,5alpha-diol. nih.govosti.gov This preparation utilizes [¹⁴C]-cholesterol as the starting material, which is then oxidized with iodide metaperiodate (HIO₄). This reaction efficiently produces both [¹⁴C]-cholestane-3β,5α,6β-triol and [¹⁴C]-Cholestan-6-oxo-3beta,5alpha-diol, which can then be separated and purified. nih.gov The availability of these radiolabeled compounds has been highlighted as a critical facilitator for identifying the enzymes involved in the biosynthesis of this compound. nih.govosti.gov

The use of radiolabeled sterols, such as those labeled with Carbon-14 ([¹⁴C]) or Tritium ([³H]), is a well-established technique in the broader field of sterol research, enabling detailed characterization of cholesterol metabolism and its degradation pathways. nih.gov

Synthetic Routes for Hydroxylated Derivatives (e.g., 27-Hydroxy-Cholestan-6-oxo-3beta,5alpha-diol)

Further metabolism of this compound can occur, including hydroxylation at various positions on the steroid side chain. The synthesis and study of these hydroxylated derivatives provide deeper insight into the complete metabolic cascade.

A key hydroxylated derivative is 27-Hydroxy-Cholestan-6-oxo-3beta,5alpha-diol, systematically named (25R)-cholestane-6-oxo-3β,5α,26-triol. Research has confirmed that this compound exists as a metabolite in humans. researchgate.net Its formation is attributed to the action of the mitochondrial enzyme sterol 27-hydroxylase, encoded by the gene CYP27A1. researchgate.netnih.gov This enzyme is known to hydroxylate cholesterol at the C27 position (alternatively named C26 in some nomenclature systems) to produce 27-hydroxycholesterol (B1664032). nih.govsemanticscholar.org

Evidence demonstrates that CYP27A1 can also utilize this compound as a substrate, hydroxylating its side chain to produce 27-Hydroxy-Cholestan-6-oxo-3beta,5alpha-diol. researchgate.net Therefore, the primary synthetic route for this derivative is enzymatic, relying on cell systems or purified enzymes that express CYP27A1. This enzymatic conversion highlights a metabolic switch, where the biological activity of the parent compound may be altered by the addition of the hydroxyl group. researchgate.net This route also applies to the precursors of this compound, as CYP27A1 can produce their 27-hydroxylated forms as well. researchgate.net

Future Research Directions and Translational Implications in Preclinical Studies

Elucidation of Regulatory Mechanisms of Cholestan-6-oxo-3beta,5alpha-diol Metabolism

The metabolic pathway producing this compound (OCDO) has been partially elucidated, but significant gaps in understanding its regulation remain. OCDO is known to be an active metabolite of cholesterol-5,6-epoxides (5,6-ECs). caymanchem.com In normal cells, 5,6-ECs are typically metabolized into cholestane-3β,5α,6β-triol (CT) by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). nih.govresearchgate.net In cancer cells, CT undergoes further conversion into OCDO, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase of type 2 (HSD2), an enzyme also responsible for inactivating cortisol. caymanchem.comnih.govresearchgate.net

Future research should focus on the transcriptional and post-translational regulation of the key enzymes in this pathway, namely ChEH and HSD2. Studies have shown that the expression of these enzymes is elevated in breast tumors compared to normal tissue, which correlates with poorer patient outcomes, highlighting the clinical relevance of this pathway. nih.govresearchgate.net Another metabolic route for the precursor CT involves the enzyme CYP27A1, leading to acidic metabolites, which warrants further investigation to understand the flux between these competing pathways. nih.gov The development of radiolabeled [(14)C]-cholestane-3β,5α,6β-triol and [(14)C]-6-oxo-cholestan-3β,5α-diol is crucial for facilitating the identification and characterization of the enzymes and regulatory factors involved in OCDO biosynthesis. nih.gov

Exploration of Novel Interacting Molecular Targets

The primary known molecular target of this compound is the glucocorticoid receptor. nih.govresearchgate.net The binding of OCDO to this receptor has been shown to promote tumor growth in breast cancer models, establishing a novel tumorigenic pathway. nih.govresearchgate.netnih.gov However, like other oxysterols, OCDO may have additional, as-yet-unidentified molecular partners. Oxysterols are known to interact with a variety of proteins and can act as ligands for G protein-coupled receptors (GPCRs) and influence membrane properties. nih.gov

Future studies should aim to identify new binding proteins for OCDO to fully understand its biological functions. For instance, other cholestane (B1235564) derivatives have been shown to interact with proteins such as human serum albumin (HSA) and the amyloid precursor protein (APP), suggesting that a broader range of interactions for OCDO is plausible. mdpi.commdpi.com Unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry using OCDO as bait, could uncover novel interacting proteins. Identifying these targets could reveal new mechanisms of action and suggest therapeutic applications beyond cancer.

Development of Preclinical Models for Pathway Inhibition Studies

Effective preclinical models are essential for translating basic research findings into clinical applications. For this compound, several preclinical models are already in use. In vivo studies have utilized breast cancer mouse xenograft models (including MCF-7, MDA-MB-231, EO771, and MDA-MB-468) to demonstrate that OCDO increases tumor volume. caymanchem.com These models provide a valuable platform for testing therapeutic strategies aimed at inhibiting the OCDO pathway.

A key area for development is the creation and validation of specific inhibitors for the enzymes that produce OCDO. Recently, a non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate, named cholestane-5α,6β-diol-3β-sulfonate (CDSN), was synthesized. nih.gov CDSN was shown to be a potent inhibitor of 11β-HSD2, effectively blocking the production of oncosterone (OCDO) in MCF-7 breast cancer cell lysates. nih.gov This compound represents a valuable tool for pathway inhibition studies. Future work should focus on developing more drug-like small molecule inhibitors of both ChEH and HSD2 and testing their efficacy in established cell-based and animal models of disease.

Investigation of this compound as a Research Biomarker

There is compelling evidence to support the investigation of this compound as a research and clinical biomarker. Studies have found that the production of this oncometabolite, along with the expression of the enzymes ChEH and HSD2, is significantly higher in breast tumors compared to adjacent normal tissues. nih.govresearchgate.netchemicalbook.com Furthermore, the overexpression of these enzymes is correlated with a higher risk of death for patients, suggesting that OCDO levels could serve as a prognostic biomarker in breast cancer. nih.govresearchgate.net

The precedent for using related sterols as biomarkers is already established; for example, cholestane-3β,5α,6β-triol (CT), the direct precursor of OCDO, is a known biomarker for Niemann-Pick disease type C. nih.gov Future research should focus on validating OCDO as a biomarker across larger patient cohorts and for different types of cancer. This will require the continued development and refinement of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC/MS), for the accurate quantification of OCDO in various biological samples, including plasma and tumor tissue. nih.gov

Design of Strategies to Modulate this compound Levels in Disease Models

Given its role as a tumor promoter, developing strategies to lower the levels of this compound is a promising therapeutic approach. The enzymes responsible for its synthesis, ChEH and HSD2, are prime targets for inhibition. nih.govresearchgate.net

A direct strategy for modulating OCDO levels has been demonstrated with the compound cholestane-5α,6β-diol-3β-sulfonate (CDSN). nih.gov By inhibiting 11β-HSD2, CDSN effectively blocks the conversion of CT to OCDO in cancer cells. nih.gov This proof-of-concept study paves the way for the design and synthesis of more potent and specific inhibitors of HSD2. In addition, targeting the upstream enzyme ChEH could also be a viable strategy. The development of such inhibitors and their testing in preclinical cancer models will be a critical next step in translating the understanding of this metabolic pathway into novel anticancer therapies.

Comparative Studies with Other Bioactive Oxysterols and Sterols

The biological activity of this compound is best understood in the context of other related molecules. A fascinating comparison exists within the metabolism of cholesterol-5,6-epoxides (5,6-ECs). While one branch of this pathway leads to the pro-tumorigenic OCDO in cancer cells, an alternative route can generate dendrogenin A, a steroidal alkaloid with tumor suppressor properties, in healthy tissues. nih.govnih.gov This highlights how the cellular context can dictate the metabolic fate and function of a common precursor.

Comparative studies with other bioactive oxysterols reveal a diversity of mechanisms. For example, 27-hydroxycholesterol (B1664032) (27HC) promotes breast cancer growth through its activity as a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist. nih.gov This contrasts with OCDO's mechanism, which is mediated by the glucocorticoid receptor. nih.govnih.gov Another oxysterol, 3β,5α-dihydroxycholest-7-en-6-one, which is found in patients with Smith-Lemli-Opitz syndrome, blocks Hedgehog signaling by binding to the Smoothened (SMO) receptor. nih.gov These comparisons underscore the functional diversity of oxysterols, which can exert distinct and sometimes opposing biological effects by interacting with different cellular targets. Future comparative studies will be essential for mapping the complex signaling networks regulated by these lipid mediators.

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural characterization of Cholestan-6-oxo-3β,5α-diol to confirm identity and purity?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Cross-validate results with reference databases such as the NIST Chemistry WebBook or structural databases like LMSD (Lipid Metabolites and Pathways Strategy) .

Q. How can researchers synthesize Cholestan-6-oxo-3β,5α-diol in laboratory settings?

- Methodological Answer : Employ enzymatic pathways using cholesterol precursors and 5α-reductase enzymes for stereospecific oxidation at C-6. Alternatively, chemical synthesis via Jones oxidation of 5α-cholestane-3β,5α-diol under controlled conditions can yield the target compound. Monitor reaction progress with thin-layer chromatography (TLC) and purify using silica gel column chromatography .

Q. What analytical techniques are optimal for quantifying Cholestan-6-oxo-3β,5α-diol in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d7-cholestanol) for calibration. Validate sensitivity and specificity using spike-recovery experiments in plasma or tissue homogenates. Reference NIST protocols for MS fragmentation patterns to minimize false positives .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the tumor-promoting mechanisms of Cholestan-6-oxo-3β,5α-diol in breast cancer?

- Methodological Answer : Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) to assess proliferative effects via MTT assays. Quantify ERα/β activation using luciferase reporter gene assays. Inhibit 5α-reductase with finasteride to evaluate dependency on enzymatic conversion. Validate findings in xenograft models with tissue-specific knockout of ER subtypes .

Q. How can contradictory data on the estrogenic activity of Cholestan-6-oxo-3β,5α-diol across studies be resolved?

- Methodological Answer : Standardize cell models (e.g., HeLa cells co-transfected with ERα or ERβ) to isolate receptor-specific effects. Control for endogenous enzyme expression (e.g., 5α-reductase) using CRISPR-Cas9 knockouts. Perform competitive binding assays with 17β-estradiol to determine relative binding affinities and rule out nonspecific interactions .

Q. What strategies address discrepancies in metabolic fate studies of Cholestan-6-oxo-3β,5α-diol between in vitro and in vivo models?

- Methodological Answer : Compare metabolite profiles using radiolabeled (³H or ¹⁴C) Cholestan-6-oxo-3β,5α-diol in hepatic microsomal assays versus whole-animal pharmacokinetic studies. Employ stable isotope tracing (e.g., ¹³C-glucose) to track incorporation into bile acid pathways. Use LC-MS/MS to identify phase I/II metabolites in urine and feces .

Q. How can researchers elucidate the role of Cholestan-6-oxo-3β,5α-diol in modulating glucocorticoid or androgen pathways?

- Methodological Answer : Perform ligand displacement assays with recombinant 11β-hydroxysteroid dehydrogenases (11β-HSDs) or androgen receptors. Use RNA-seq to identify differentially expressed genes in adrenal or prostate cell lines treated with the compound. Cross-reference results with databases like Biochimie or Biochemical Pharmacology for pathway enrichment analysis .

Data Contradiction and Validation

Q. What methodological rigor is required to validate conflicting reports on Cholestan-6-oxo-3β,5α-diol’s cytotoxicity?

- Methodological Answer : Replicate studies across multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) with standardized viability assays (e.g., ATP-based luminescence). Control for batch-to-batch variability in compound purity via HPLC-UV. Publish raw data in open-access repositories to enable meta-analyses .

Q. How should researchers address variability in enzymatic activity assays for Cholestan-6-oxo-3β,5α-diol biosynthesis?

- Methodological Answer : Normalize enzyme activity to protein concentration (Bradford assay) and use recombinant 5α-reductase isoforms (SRD5A1 vs. SRD5A2) to assess isoform-specific kinetics. Validate kinetic parameters (Km, Vmax) using Lineweaver-Burk plots and compare with published values in Biochimie .

Tables for Key Data

| Parameter | Method | Reference |

|---|---|---|

| ERα Binding Affinity (Kd) | Competitive Radioligand Assay | |

| LC-MS/MS Detection Limit | 0.1 ng/mL in Plasma | |

| 5α-Reductase Inhibition (IC₅₀) | Finasteride Dose-Response in MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.